4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide
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Description
4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N5O2 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of related compounds, such as imidazoles and triazines, have been explored in scientific research. For instance, the study by Baig et al. (1982) discusses the synthesis of pyrazol-4-ylidenehydrazinoimidazoles through hydrazinolysis of imidazo[5,1-c][1,2,4]-triazines, revealing insights into the reactivity of such compounds and their potential applications in creating novel heterocyclic structures. This research highlights the versatility of hydrazine derivatives in synthesizing complex molecular frameworks, which could be relevant to the study of 4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide (Baig, Stevens, Stone, & Lunt, 1982).
Antimicrobial Activity
Derivatives of imidazole carboxamides have been investigated for their antimicrobial properties. Abdelwahab et al. (2007) synthesized various derivatives and found that certain compounds exhibited promising effects against the growth of Leuconostoc sp. and other microorganisms. This suggests the potential of this compound derivatives in antimicrobial applications, particularly in combating bacterial and fungal infections (Abdelwahab, El-Haddad, Eid, Bedair, El-Deeb, & El-Sherbeny, 2007).
Biological Activity and Drug Design
The structural modification of imidazole carboxamides can lead to compounds with significant biological activities. For example, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxic activities, demonstrating the potential of imidazole derivatives in drug design and cancer research. These findings underline the importance of exploring the biological activities of compounds related to this compound for their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Antitumor Applications
Imidazole derivatives have been studied for their antitumor properties. The research by Baig and Stevens (1987) on the reactions of mitozolomide, an imidazole derivative, with various nucleophiles, sheds light on the potential antitumor applications of such compounds. This work contributes to understanding the chemical behavior of imidazole derivatives under different conditions, which is crucial for the development of antitumor agents based on the imidazole ring system (Baig & Stevens, 1987).
Properties
IUPAC Name |
4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-16-11(18)9-8(13-6-14-9)10(17)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSAFKUPCRXIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340459 |
Source
|
Record name | 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89562-40-3 |
Source
|
Record name | 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.